molecular formula C7H14OS B3052454 2-Methylsulfanylcyclohexan-1-ol CAS No. 41578-04-5

2-Methylsulfanylcyclohexan-1-ol

Cat. No.: B3052454
CAS No.: 41578-04-5
M. Wt: 146.25 g/mol
InChI Key: GCZNMCLRWMSTKN-UHFFFAOYSA-N
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Description

2-Methylsulfanylcyclohexan-1-ol (C₇H₁₄OS, MW 146.07 g/mol) is a cyclohexanol derivative featuring a methylthio (-SCH₃) group at the 2-position of the cyclohexane ring. The hydroxyl group at position 1 and the thioether substituent at position 2 confer distinct physicochemical properties, including polarity, solubility, and reactivity.

Properties

IUPAC Name

2-methylsulfanylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OS/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZNMCLRWMSTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311760
Record name 2-methylsulfanylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41578-04-5
Record name NSC245160
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methylsulfanylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsulfanylcyclohexan-1-ol typically involves the nucleophilic substitution of a cyclohexanol derivative. One common method is the reaction of cyclohexanol with methylthiol in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of a cyclohexyl alkoxide intermediate, which then reacts with methylthiol to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-Methylsulfanylcyclohexan-1-ol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: 2-Methylsulfanylcyclohexan-1-ol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form cyclohexylmethylsulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenating agents for the formation of cyclohexyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexylmethylsulfide.

    Substitution: Cyclohexyl halides.

Scientific Research Applications

2-Methylsulfanylcyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as lubricants and surfactants.

Mechanism of Action

The mechanism of action of 2-Methylsulfanylcyclohexan-1-ol involves its interaction with molecular targets through its hydroxyl and methylsulfanyl groups. These functional groups can form hydrogen bonds and engage in nucleophilic or electrophilic interactions with biological molecules. The compound may inhibit enzymes by binding to their active sites or alter protein function by modifying their structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Sulfonyl vs. Sulfanyl Derivatives
  • 2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol (C₁₃H₁₈O₄S, MW 270.07 g/mol): Features a sulfonyl (-SO₂-) group linked to a 4-methoxyphenyl ring. The sulfonyl group is electron-withdrawing, reducing nucleophilicity compared to the thioether in 2-methylsulfanylcyclohexan-1-ol. Synthesized via Grignard reactions (81% yield) and isolated as a colorless oil .
  • 2-Methylsulfanylcyclohexan-1-ol : The thioether (-S-) group is less oxidized, making it more nucleophilic and prone to oxidation (e.g., forming sulfoxides or sulfones).
Methyl vs. Ethyl Substituents
  • Reported as a liquid/solid mixture in literature .
  • 3-Methylcyclohexan-1-ol (C₇H₁₄O, MW 114.19 g/mol): Lacks sulfur, resulting in lower polarity and molecular weight. The absence of a thioether limits its reactivity in oxidation or nucleophilic reactions .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Physical State Key Functional Groups
2-Methylsulfanylcyclohexan-1-ol 146.07 Likely oil* -OH, -SCH₃
2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol 270.07 Colorless oil -OH, -SO₂-(4-MeOPh)
3-Methylcyclohexan-1-ol 114.19 Liquid -OH, -CH₃
2-Methyl-1-ethylcyclohexanol 142.24 Liquid/Solid -OH, -CH₂CH₃

*Inferred from analogs in and .

Solubility and Polarity
  • The thioether group in 2-methylsulfanylcyclohexan-1-ol enhances polarity compared to non-sulfur analogs like 3-methylcyclohexan-1-ol, improving solubility in polar aprotic solvents.
  • Sulfonyl derivatives (e.g., 2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol) exhibit higher molecular weights and reduced volatility due to strong intermolecular forces from the sulfonyl group .
Oxidation Sensitivity
  • Thioethers in 2-methylsulfanylcyclohexan-1-ol are susceptible to oxidation (e.g., with H₂O₂ or peracids) to form sulfoxides or sulfones, unlike methyl or ethyl-substituted cyclohexanols. Sulfonyl derivatives are already oxidized and thus inert to further oxidation .
  • Synthesis : Sulfonyl analogs are synthesized via Grignard reactions (e.g., 4-methoxyphenylmagnesium bromide + cyclohexene oxide), whereas thioethers may require nucleophilic substitution with methylthiolate or sulfide precursors .
Nucleophilicity
  • The sulfur atom in 2-methylsulfanylcyclohexan-1-ol can act as a weak nucleophile, enabling alkylation or coordination with metal catalysts. This contrasts with non-sulfur analogs like 3-methylcyclohexan-1-ol, which lack such reactivity .

Biological Activity

2-Methylsulfanylcyclohexan-1-ol is an organic compound with the molecular formula C₇H₁₄OS and a molecular weight of approximately 146.25 g/mol. It features a cyclohexane ring substituted with a methylsulfanyl group and a hydroxyl group, which confer unique chemical properties that may influence its biological activity. This article explores the biological activity of this compound, including its potential therapeutic applications, biochemical interactions, and related research findings.

Chemical Structure and Properties

The structural configuration of 2-Methylsulfanylcyclohexan-1-ol is pivotal to its biological activity. The presence of the methylsulfanyl group enhances hydrophobic characteristics, influencing solubility and reactivity in biological systems. The compound's unique combination of functional groups sets it apart from similar compounds, as illustrated in the table below:

Compound Name Structure Description Unique Features
CyclohexanolLacks sulfanyl group; simpler alcoholLess hydrophobic than 2-Methylsulfanylcyclohexan-1-ol
2-(Methylsulfanyl)cyclohexan-1-olSimilar structure; contains a methylsulfanyl groupDifferent hydrophobicity due to smaller sulfanyl group
2-(Ethylsulfanyl)cyclohexan-1-olContains an ethylsulfanyl groupIncreased steric hindrance compared to methyl group

Potential Therapeutic Applications

  • Enzyme Interaction : Preliminary studies indicate that compounds with similar structures can interact with various enzymes, potentially influencing metabolic pathways. The biochemical behavior of 2-Methylsulfanylcyclohexan-1-ol in this context warrants further investigation.
  • Antimicrobial Activity : Analogous compounds have shown antimicrobial properties, suggesting that 2-Methylsulfanylcyclohexan-1-ol may also possess similar effects against bacterial or fungal pathogens.
  • Neuroprotective Effects : Some sulfur-containing compounds have been studied for their neuroprotective activities. The potential for 2-Methylsulfanylcyclohexan-1-ol to influence neurodegenerative processes remains an area for future research.

Case Studies and Research Findings

While direct studies on 2-Methylsulfanylcyclohexan-1-ol are scarce, related research provides insight into its potential activities:

Study 1: Enzyme Inhibition

A study explored the enzyme inhibitory effects of sulfur-containing alcohols, noting that structural modifications could enhance binding affinity to target enzymes. This suggests that 2-Methylsulfanylcyclohexan-1-ol may similarly affect enzyme activity through its unique structure.

Study 2: Antimicrobial Properties

Research on related cyclohexanol derivatives indicated significant antimicrobial activity against various pathogens. This highlights the need for further exploration of 2-Methylsulfanylcyclohexan-1-ol's efficacy in this regard.

Study 3: Neuroprotective Mechanisms

Investigation into dithiolane derivatives revealed potential neuroprotective mechanisms involving antioxidant activity and modulation of cellular signaling pathways. Similar investigations into 2-Methylsulfanylcyclohexan-1-ol could elucidate its role in neuroprotection.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylsulfanylcyclohexan-1-ol
Reactant of Route 2
2-Methylsulfanylcyclohexan-1-ol

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